molecular formula C17H17N3O B2458656 3-{[Cyano(3-ethylphenyl)amino]methyl}benzamide CAS No. 1445168-40-0

3-{[Cyano(3-ethylphenyl)amino]methyl}benzamide

Cat. No.: B2458656
CAS No.: 1445168-40-0
M. Wt: 279.343
InChI Key: DSWAQRXNVUUPDA-UHFFFAOYSA-N
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Description

3-{[Cyano(3-ethylphenyl)amino]methyl}benzamide is an organic compound that features a benzamide core with a cyano group and an ethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Cyano(3-ethylphenyl)amino]methyl}benzamide typically involves a multi-step process. One common method starts with the reaction of 3-ethylbenzonitrile with formaldehyde and an amine to form the intermediate product. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[Cyano(3-ethylphenyl)amino]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

3-{[Cyano(3-ethylphenyl)amino]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-{[Cyano(3-ethylphenyl)amino]methyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the benzamide core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[Cyano(4-methylphenyl)amino]methyl}benzamide
  • 3-{[Cyano(2-ethylphenyl)amino]methyl}benzamide
  • 3-{[Cyano(3-ethylphenyl)amino]methyl}benzoic acid

Uniqueness

3-{[Cyano(3-ethylphenyl)amino]methyl}benzamide is unique due to the specific positioning of the cyano and ethyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

3-[(N-cyano-3-ethylanilino)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-13-5-4-8-16(10-13)20(12-18)11-14-6-3-7-15(9-14)17(19)21/h3-10H,2,11H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWAQRXNVUUPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC2=CC(=CC=C2)C(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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